![molecular formula C9H6FNO3 B6149824 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione CAS No. 1566838-47-8](/img/new.no-structure.jpg)
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . This compound, with its unique fluorine and methoxy substitutions, offers interesting properties for various scientific applications.
Preparation Methods
The synthesis of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pH, and using specific catalysts .
Chemical Reactions Analysis
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into different reduced forms, potentially altering its biological activity.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic uses due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorine and methoxy groups play a crucial role in its binding affinity and activity. It can interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
6-fluoro-5-methoxy-2,3-dihydro-1H-indole-2,3-dione can be compared with other indole derivatives such as:
6-fluoro-1H-indole-2,3-dione: Similar in structure but lacks the methoxy group, which may affect its biological activity.
5-methoxy-1H-indole-2,3-dione: Lacks the fluorine substitution, which can influence its chemical reactivity and interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific studies.
Properties
CAS No. |
1566838-47-8 |
---|---|
Molecular Formula |
C9H6FNO3 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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